molecular formula C21H16ClNO3 B11574611 {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

Cat. No.: B11574611
M. Wt: 365.8 g/mol
InChI Key: HJJUOJJCOGDIMZ-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves multiple steps, typically starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Compared to other indole derivatives, 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H16ClNO3/c22-15-7-9-16(10-8-15)25-13-11-23-14-18(17-4-1-2-5-19(17)23)21(24)20-6-3-12-26-20/h1-10,12,14H,11,13H2

InChI Key

HJJUOJJCOGDIMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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